molecular formula C11H15N3O B12104778 5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one

5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one

Cat. No.: B12104778
M. Wt: 205.26 g/mol
InChI Key: WFHOXWXXVXPXAG-UHFFFAOYSA-N
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Description

5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a pyridin-3-ylmethylaminomethyl substituent at the 5-position of the lactam ring. Its structure combines a rigid pyrrolidinone core with a flexible pyridine-containing side chain, enabling diverse interactions in biological systems.

Properties

IUPAC Name

5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHOXWXXVXPXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one typically involves the reaction of pyridin-3-ylmethylamine with a suitable pyrrolidinone precursor. One common method includes the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction . The reaction conditions often involve heating the reactants under reflux in an appropriate solvent, such as butanol, to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Reduced pyrrolidinone derivatives.

    Substitution: Substituted pyrrolidinone derivatives with different functional groups.

Scientific Research Applications

(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of receptor tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound 1 : (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (HMDB0015434)
  • Structure: Pyridin-3-yl group directly attached to the pyrrolidinone ring; lacks the aminomethyl linker.
  • Key Differences :
    • A hydroxyl group at position 3 and a methyl group at position 1 enhance polarity but reduce flexibility compared to the target compound.
    • Direct pyridine attachment may limit conformational adaptability for binding interactions .
Compound 2 : 1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one (HMDB0015434)
  • Structure: Simplifies further by omitting both the hydroxyl and aminomethyl groups.
  • Key Differences: Reduced polarity (log P ~0.5) due to lack of hydrophilic substituents.
Compound 3 : (4S,5R)-1-Cyclopropyl-4-{[(4-methylpyridin-2-yl)amino]methyl}-5-(pyridin-3-yl)pyrrolidin-2-one
  • Structure: Incorporates a cyclopropyl group at position 1 and a 4-methylpyridin-2-ylamino substituent.
  • Pyridin-2-yl substitution alters nitrogen positioning, affecting electronic properties and binding selectivity .

Substituent and Linker Modifications

Compound 4 : 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one
  • Structure : Replaces pyridin-3-yl with bromofuran.
  • Reduced aromaticity compared to pyridine may decrease π-π stacking interactions .
Compound 5 : (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride
  • Structure : Pyridin-4-yl instead of pyridin-3-yl; dihydrochloride salt.
  • Key Differences :
    • Pyridin-4-yl nitrogen position changes electronic distribution, influencing binding to targets like kinases or receptors.
    • Salt formation enhances aqueous solubility, critical for pharmacokinetics .
Enzyme Inhibition
  • Comparison :
    • Compound 1’s hydroxyl group may mimic catalytic water molecules in enzyme active sites, enhancing inhibition.
    • Compound 3’s cyclopropyl group could reduce off-target effects by restricting conformational mobility .
Kinase Inhibition
  • Pyrrolidin-2-one derivatives in show nanomolar activity against adaptor-associated kinase 1 (AAK1).
  • Comparison :
    • The target compound’s flexible linker may allow better accommodation in AAK1’s hydrophobic pocket compared to rigid analogs like Compound 2.
    • Compound 4’s bromofuran group might introduce steric clashes in compact binding sites .

Physicochemical Properties

Property Target Compound Compound 1 Compound 2 Compound 5
Molecular Weight 217.27 g/mol 206.23 g/mol 176.21 g/mol 274.19 g/mol (salt)
log P (Predicted) ~0.9 ~0.3 ~0.5 ~-1.2 (salt)
Hydrogen Bond Donors 2 (NH, CONH) 2 (NH, OH) 1 (NH) 3 (NH, CONH, HCl)
Solubility Moderate in DMSO High in polar solvents Low in water High in water (salt)

Biological Activity

5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one, also known as a pyrrolidine derivative, has garnered attention in recent research due to its potential biological activities. This compound features a pyridine moiety, which is often associated with various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one is C10H12N3OC_{10}H_{12}N_3O, with a molecular weight of approximately 192.22 g/mol. Its structure consists of a pyrrolidine ring substituted with a pyridine group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against various strains of bacteria. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Preliminary data suggest that it may also possess antifungal properties, although more extensive studies are required to confirm these effects.
  • Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : There is emerging evidence that pyridine derivatives can exhibit neuroprotective activities, potentially useful in treating neurodegenerative diseases.

The mechanisms through which 5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one exerts its effects include:

  • Membrane Disruption : Similar to other alkaloids, it may alter bacterial cell membrane permeability, leading to cell lysis and death .
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or replication in pathogens.

Antibacterial Activity Case Study

A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including 5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity Study

In vitro tests on human cancer cell lines revealed that the compound could induce apoptosis at concentrations above 50 µM. The following table summarizes the findings:

Cell LineIC50 (µM)
HeLa45
A54960
MCF755

These results suggest potential for development as an anticancer agent.

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